molecular formula C17H16O5S B14732564 Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate CAS No. 6297-65-0

Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate

Cat. No.: B14732564
CAS No.: 6297-65-0
M. Wt: 332.4 g/mol
InChI Key: IONFTTKWFMMQLU-UHFFFAOYSA-N
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Description

Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of a benzenesulfonyl group attached to a propanoate backbone, which also contains a phenyl group and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate typically involves the reaction of benzenesulfonyl chloride with ethyl 3-oxo-3-phenylpropanoate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its ester and sulfonyl groups provide multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

6297-65-0

Molecular Formula

C17H16O5S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 2-(benzenesulfonyl)-3-oxo-3-phenylpropanoate

InChI

InChI=1S/C17H16O5S/c1-2-22-17(19)16(15(18)13-9-5-3-6-10-13)23(20,21)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3

InChI Key

IONFTTKWFMMQLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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